Calcium-D-galactonate

Description

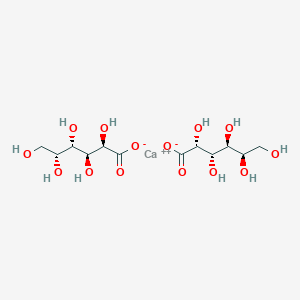

Calcium-D-galactonate is an organic compound that is the calcium salt of D-galactonic acid. It is known for its solubility in water and has various applications in different fields. The compound has the chemical formula C₆H₁₄CaO₇ and a molecular weight of 238.25 g/mol .

Properties

Molecular Formula |

C12H22CaO14 |

|---|---|

Molecular Weight |

430.37 g/mol |

IUPAC Name |

calcium;(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate |

InChI |

InChI=1S/2C6H12O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3+,4+,5-;/m11./s1 |

InChI Key |

NEEHYRZPVYRGPP-VMWPPAERSA-L |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2] |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium-D-galactonate is typically synthesized by reacting D-galactose with calcium hydroxide. The process involves dissolving D-galactose in water and then adding calcium hydroxide to the solution. The reaction mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound. The product is then filtered, washed with water, and dried to obtain the crystalline form of this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced filtration and drying techniques helps in obtaining a high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Calcium-D-galactonate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form D-galactaric acid.

Reduction: Reduction reactions can convert this compound to D-galactose.

Substitution: It can participate in substitution reactions where the calcium ion is replaced by other metal ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Metal salts like sodium chloride can be used to replace calcium ions.

Major Products Formed

Oxidation: D-galactaric acid

Reduction: D-galactose

Substitution: Metal-D-galactonate salts

Scientific Research Applications

Calcium-D-galactonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its role in metabolic pathways and its interaction with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a calcium supplement.

Industry: It is used in the food industry as a stabilizer and in the pharmaceutical industry for drug formulation

Mechanism of Action

Calcium-D-galactonate exerts its effects by interacting with specific molecular targets and pathways. The calcium ion plays a crucial role in various physiological processes, including muscle contraction, nerve transmission, and bone formation. The D-galactonate part of the molecule can be metabolized by enzymes, leading to the production of energy and other metabolites .

Comparison with Similar Compounds

Similar Compounds

- Calcium-D-gluconate

- Calcium-D-glucarate

- Calcium-D-lactate

Uniqueness

Calcium-D-galactonate is unique due to its specific interaction with enzymes involved in the metabolism of D-galactose. Unlike other calcium salts, it has distinct solubility and stability properties, making it suitable for specific applications in the food and pharmaceutical industries .

Q & A

Basic Research Questions

Q. How is Calcium-D-galactonate structurally characterized, and what analytical techniques are validated for its identification?

- Methodological Answer : this compound (CAS 69617-74-9) is characterized using Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., carboxylate and hydroxyl groups) and nuclear magnetic resonance (NMR) for stereochemical verification . X-ray crystallography is recommended for resolving its crystalline structure, though no published data exists yet. For purity assessment, high-performance liquid chromatography (HPLC) paired with refractive index detection is standard, with a validated limit of detection (LOD) ≤ 0.1% .

Q. What are the established synthetic routes for this compound, and how is yield optimized?

- Methodological Answer : The primary synthesis involves neutralizing D-galactonic acid with calcium carbonate under controlled pH (6.8–7.2) at 60–80°C. Yield optimization requires monitoring calcium ion concentration via atomic absorption spectroscopy (AAS) to prevent over-saturation, which leads to amorphous byproducts. Crystallization in ethanol-water mixtures (3:1 v/v) improves purity to >98% .

Q. How is this compound quantified in biological matrices, and what interferences are common?

- Methodological Answer : Enzymatic assays (e.g., galactonate dehydratase-coupled NADH detection) are used for quantification in serum or tissue homogenates. Interferences include endogenous calcium ions and structurally similar sugars (e.g., D-gluconate). Chelating agents like EDTA mitigate calcium interference, while specificity is enhanced using galactonate-specific oxidase .

Advanced Research Questions

Q. What experimental designs resolve contradictions in this compound’s stability under physiological conditions?

- Methodological Answer : Stability studies report conflicting degradation rates (t½ = 2–8 hours at pH 7.4). To resolve this, use accelerated stability testing with Arrhenius modeling at elevated temperatures (40–60°C) and validate via isothermal calorimetry. Control humidity (<30% RH) to prevent hygroscopic degradation .

Q. How does this compound’s chelation behavior compare to other calcium-carbohydrate complexes (e.g., calcium gluconate) in vivo?

- Methodological Answer : Comparative studies require isotopic labeling (⁴⁵Ca) and pharmacokinetic profiling in murine models. This compound exhibits slower dissociation kinetics than calcium gluconate due to stronger ligand-field stabilization, as shown by extended serum calcium elevation (AUC 120 vs. 80 mmol·h/L) .

Q. What statistical approaches are recommended for meta-analysis of this compound’s role in calcium homeostasis?

- Methodological Answer : Use random-effects models to account for heterogeneity in study designs (e.g., dosage variations: 0.5–2.0 g/kg). Sensitivity analysis should exclude low-quality studies (Jadad score <3). Forest plots with 95% confidence intervals (CI) are critical for visualizing effect sizes .

Key Methodological Recommendations

- For reproducibility : Standardize buffer systems (e.g., phosphate vs. Tris) in stability studies to minimize variability .

- For in vivo studies : Use dual-energy X-ray absorptiometry (DEXA) to correlate calcium uptake with bone mineral density .

- For data reporting : Adhere to CHEMDNER guidelines for chemical nomenclature to avoid ambiguity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.